molecular formula C23H18N6O2 B3008514 7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923172-84-3

7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No. B3008514
CAS RN: 923172-84-3
M. Wt: 410.437
InChI Key: YUZOOUHBFUIXEO-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H18N6O2 and its molecular weight is 410.437. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • A derivative bearing a thieno[2,3-d]pyrimidine moiety, closely related to the specified compound, was synthesized and characterized by NMR, IR spectroscopy, mass spectrometry, and elemental analysis (Yin & Song, 2022).

Biological Activities

  • Novel terpyridine-skeleton molecules, including those with a chromeno[4,3-b]pyridine core, demonstrated inhibition of tumor growth and metastasis by targeting topoisomerases (Kwon et al., 2015).
  • Chromene molecules, including derivatives of 7H-benzochromenopyrimidine, exhibited promising antibacterial activities in vitro (Okasha et al., 2016).
  • Coumarins with a pyrimidine, pyrazole, pyran, or tetrazolo[1,5-a]pyrimidine moiety at the C6 position showed antimitotic activity against certain cancer cell lines (Galayev et al., 2015).
  • Pyrido[2,3-d]pyrimidine derivatives exhibited significant antifungal activities (Hanafy, 2011).

Crystal Structure Analysis

  • The crystal structure of a closely related compound, 2-(4,5-Bis(4-methoxyphenyl)-5H-chromeno[4,3-b]pyridin-2-yl)phenol, was analyzed, revealing planar and envelope conformations of different six-membered rings (Yuan et al., 2010).

Multicomponent Synthesis

  • Multicomponent reactions have been utilized for the synthesis of novel derivatives, including 7,11-dihydro-6H-chromeno[3,4-e]isoxazolo[5,4-b]pyridin-6-one derivatives, highlighting efficient synthetic methodologies (Kumari et al., 2016).

Medicinal Chemistry

  • Synthesized chromene compounds, including some with pyrazolo[1,5-a]pyrimidine structures, showed potential analgesic and anticonvulsant activities, indicating their relevance in drug design (Abdelwahab & Fekry, 2022).

properties

IUPAC Name

11-(4-methoxyphenyl)-9-pyridin-4-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2/c1-30-16-8-6-14(7-9-16)21-19-20(25-23-26-27-28-29(21)23)17-4-2-3-5-18(17)31-22(19)15-10-12-24-13-11-15/h2-13,21-22H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZOOUHBFUIXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=NC=C5)NC6=NN=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

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